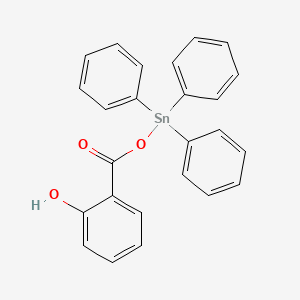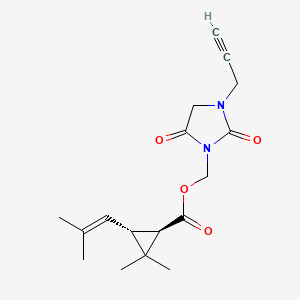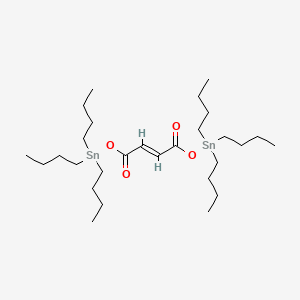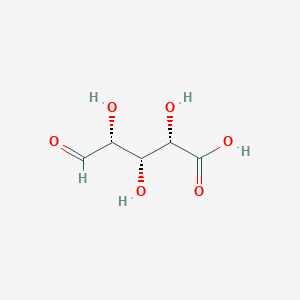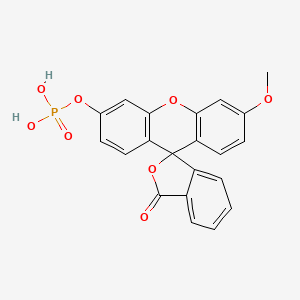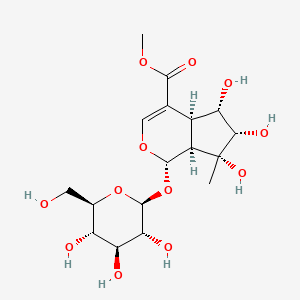
Lamalbid
Overview
Description
Lamalbid is a natural product found in Lamium album, Lamium amplexicaule, and other organisms . It has a molecular formula of C17H26O12 and a molecular weight of 422.4 g/mol .
Synthesis Analysis
The biosynthesis of Lamalbid in Lamium barbatum, a plant species in the Lamiaceae, was investigated by administering (13)C-labeled intermediates of MVA and MEP pathways .Molecular Structure Analysis
Lamalbid has a complex molecular structure. Its IUPAC name is methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate .Chemical Reactions Analysis
The HPLC–DAD method was developed and validated for quantification of iridoids (lamalbid), phenolic acids/depsides (chlorogenic acid), phenylpropanoids (verbascoside), and flavonoids (rutin; quercetin malonylhexoside; tiliroside) in aqueous and ethanolic-aqueous extracts of Lamii albi flos .Physical And Chemical Properties Analysis
Lamalbid has a molecular weight of 422.4 g/mol. It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 12 .Scientific Research Applications
Standardization of Lamium Album Flowers
Lamalbid, along with Chlorogenic Acid and Verbascoside, has been used as a tool for the standardization of Lamium album flowers . A high-performance liquid chromatography coupled with diode-array detection (HPLC–DAD) method was developed and validated for quantification of iridoids (lamalbid), phenolic acids/depsides (chlorogenic acid), phenylpropanoids (verbascoside), and flavonoids in aqueous and ethanolic-aqueous extracts of Lamii albi flos . Lamalbid was the most abundant compound both in aqueous and ethanolic-aqueous extracts .
Inhibitor of Cytokine Secretion
Lamalbid, along with other compounds isolated from aqueous-methanolic extract of Lamium album herb, has shown to inhibit the secretion of certain cytokines in human neutrophils . These cytokines include IL-8 and TNF-α . This suggests that Lamalbid could have potential anti-inflammatory properties.
Treatment of Respiratory Tract Disorders
Preparations from the flowers or herb of the white dead nettle (Lamium album L.), which contain Lamalbid, are recommended for the treatment of upper respiratory tract disorders .
Topical Medication for Mild Inflammation
Lamalbid, as a constituent of Lamium album L., is used in topical medications for mild inflammation of the throat, mouth, and skin .
Pain Relief in Rheumatism
Traditionally, Lamium album L., which contains Lamalbid, has been used to provide relief from pain in rheumatism .
Treatment of Vaginal and Cervical Inflammation
Lamium album L., which contains Lamalbid, has been traditionally used for the treatment of vaginal and cervical inflammation .
properties
IUPAC Name |
methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-17(25)8-7(10(20)13(17)23)5(14(24)26-2)4-27-15(8)29-16-12(22)11(21)9(19)6(3-18)28-16/h4,6-13,15-16,18-23,25H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWDLBSGSYIQQ-GNDDPXJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346292 | |
| Record name | Lamalbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamalbid | |
CAS RN |
52212-87-0 | |
| Record name | Lamalbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of lamalbid in nature?
A1: Lamalbid is primarily found in plants belonging to the Lamiaceae family, such as Lamium album (white dead nettle) [, ], Lamium amplexicaule [], and Phlomis tuberosa [].
Q2: Which other iridoid glycosides are commonly found alongside lamalbid in plants?
A2: Lamalbid often coexists with other iridoid glycosides including shanzhiside methyl ester [, , ], sesamoside [, ], and mussaenoside [].
Q3: What is the molecular formula and weight of lamalbid?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of lamalbid, its structure, determined through spectroscopic analyses [], reveals a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol.
Q4: What analytical methods are commonly employed for the quantification of lamalbid in plant extracts?
A5: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is a widely used technique for quantifying lamalbid in plant extracts []. This method allows for the separation and detection of lamalbid alongside other compounds, enabling accurate quantification.
Q5: Are there any validated analytical methods for lamalbid analysis?
A6: Yes, a validated HPLC-DAD method has been developed for the quantification of lamalbid in aqueous and ethanolic-aqueous extracts of Lamium album flowers []. This method has been proven to be specific, accurate, and precise for lamalbid analysis.
Q6: What is the potential of lamalbid as a marker for quality control of plant material?
A7: Lamalbid has been proposed as a potential marker for the standardization of Lamium album flowers due to its high abundance in the plant [].
Q7: Has lamalbid demonstrated any notable biological activities?
A8: While specific mechanisms of action are still under investigation, studies suggest that lamalbid, along with other compounds, might contribute to the anti-inflammatory activity of Lamium album by inhibiting the secretion of pro-inflammatory cytokines like IL-8 in human neutrophils [].
Q8: What are the potential applications of lamalbid in traditional medicine?
A9: While lamalbid itself hasn't been explored in detail for traditional medicinal applications, plants containing it, like Lamium album, have been traditionally used to address various ailments, including upper respiratory tract disorders and mild inflammation of the throat, mouth, and skin [].
Q9: Has the pharmacokinetic profile of lamalbid been investigated?
A10: Yes, a study using a targeted LC-MS/MS method examined the pharmacokinetics of lamalbid in rats after oral administration of Lamiophlomis rotata extract []. This research provides insights into the absorption, distribution, metabolism, and excretion of lamalbid in a living organism.
Q10: What is the significance of identifying lamalbid metabolites?
A11: Identifying lamalbid metabolites is crucial for understanding its metabolic fate in vivo, potential drug interactions, and potential toxicological implications []. This information is essential for assessing its safety and efficacy for potential therapeutic applications.
Q11: Does the part of the plant used affect the concentration of lamalbid?
A12: Research on Lamiophlomis rotata suggests that the concentration of lamalbid, alongside other bioactive components, does not differ significantly between extracts from the aerial parts and the whole plant []. This finding suggests that both parts could be potential sources of lamalbid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






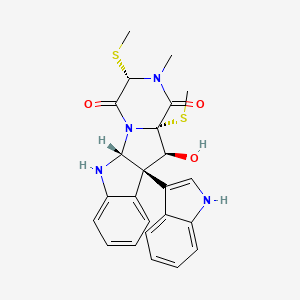

![[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1258851.png)
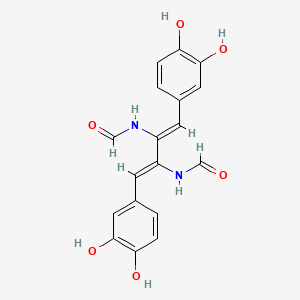
![(5S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258854.png)
